3,4-Bis(trideuteriomethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

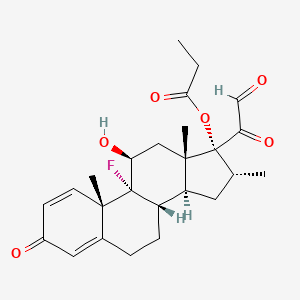

3,4-Bis(trideuteriomethoxy)benzoic acid is a chemical compound. It is similar to 3,4,5-Trimethoxybenzoic acid, which is used as intermediates in medicine and organic synthesis. It acts as a metabolite of trimebutine and is widely used in making dyes and inks, photographic developers, and used as astringents in medically .

Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .Scientific Research Applications

Chemical Synthesis and Material Science

Benzoic acid derivatives are widely used in chemical synthesis and material science. For instance, 5,5′-Methylene-bis(benzotriazole), a related compound, serves as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This illustrates the potential of 3,4-Bis(trideuteriomethoxy)benzoic acid in synthesizing materials with specific light absorption or emission properties, which could be useful in the development of organic light-emitting diodes (OLEDs) or as passivators in metal protection (Gu et al., 2009).

Pharmacological Research

In pharmacological research, the modification of drug molecules to improve their properties, such as stability or bioavailability, is a common practice. The introduction of trideuteriomethoxy groups, as in this compound, could influence the metabolic stability of drug molecules. Studies on nitisinone, a triketone herbicide turned medical treatment, highlight the importance of understanding a compound's degradation products and pathways to assess its suitability and safety for medical applications. This underlines the potential research interest in studying the stability and degradation pathways of compounds like this compound for potential pharmaceutical applications (Barchańska et al., 2019).

Antioxidant and Antimicrobial Activities

The study of benzoic acid and its derivatives in regulating gut functions and their potential antibacterial and antifungal properties highlights the broad applicability of these compounds in food science and preservation. The antioxidant capacity of benzoic acid, as well as its effects on enzyme activity, immunity, and microbiota, suggests that derivatives such as this compound could be explored for similar functionalities in enhancing food safety and health benefits (Mao et al., 2019).

Environmental Science

In environmental science, the study of benzoic acid derivatives for the removal of pollutants and in advanced oxidation processes (AOPs) underscores the potential of this compound in environmental remediation efforts. The insights from the degradation of acetaminophen by AOPs, including the identification of by-products and assessment of biotoxicity, could guide the application of this compound in similar contexts (Qutob et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a major benzoic acid derivative found in various vegetables and fruits . It primarily targets the cardiovascular system and has shown beneficial effects on hypertension and its associated dyslipidaemia . It also has the potential to break down in certain bacteria such as Sphingobium or Microbacterium .

Mode of Action

Veratric Acid-d6 interacts with its targets by attenuating the formation of cyclobutane pyrimidine dimers (CPDs), reducing glutathione (GSH) depletion, and inhibiting apoptosis induced by UVB . It also inhibits the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 . Furthermore, it negatively regulates iNOS by suppressing cytokines, transcription factors, and MAPKs .

Biochemical Pathways

During the microbial breakdown of Veratric Acid-d6, the methyl groups are cleaved, leading to the production of intermediate molecules such as vanillic acid. Further demethylation leads to the formation of protocatechuic acid, which should be more easily incorporated into the cellular biomass through anabolic pathways .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of Veratric Acid-d6’s action include the prevention of cardiovascular remodelling in hypertensive rats . It normalises cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodelling of tissues . It also has apoptotic and antiproliferative effects against triple negative breast cancer cells .

Action Environment

Environmental factors such as diet composition can influence the action, efficacy, and stability of Veratric Acid-d6 . A diet high in cholesterol content, for example, can contribute to an unbalanced lipoprotein metabolism and associate with an increased prevalence of atherosclerosis . More research is needed to fully understand how other environmental factors may influence the action of Veratric Acid-d6.

Biochemical Analysis

Biochemical Properties

Veratric Acid-d6 interacts with various enzymes and proteins. It has been found to inhibit the phosphorylation of IκB and p65, regulating the NF-κB signaling pathway to alleviate inflammatory damage . This indicates that Veratric Acid-d6 plays a significant role in biochemical reactions, particularly those related to inflammation and oxidative stress .

Cellular Effects

Veratric Acid-d6 has been shown to have protective effects on various types of cells. For instance, it can attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB . Furthermore, Veratric Acid-d6 has inhibitory effects on the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 .

Molecular Mechanism

At the molecular level, Veratric Acid-d6 exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the phosphorylation of IκB and p65, thereby regulating the NF-κB signaling pathway . This suggests that Veratric Acid-d6 can influence cellular function through enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Veratric Acid-d6 change over time. For instance, it has been observed that the number of HDA6 speckles, which are associated with the compound, increase during drought stress . This suggests that Veratric Acid-d6 may have long-term effects on cellular function, including its stability and degradation .

Dosage Effects in Animal Models

The effects of Veratric Acid-d6 vary with different dosages in animal models. In a study on hypertensive rats, Veratric Acid-d6 was orally administered at a dose of 40 mg/kg body weight. The results showed that this compound significantly normalized cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodeling of tissues .

Metabolic Pathways

Veratric Acid-d6 is involved in various metabolic pathways. It has been found to play a role in the serine pathway, which is an important carbon assimilation pathway . It also affects metabolic flux and metabolite levels .

properties

IUPAC Name |

3,4-bis(trideuteriomethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUAQNGYDSHRET-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)